2,3-Dichlorophenylboronic acid

Beschreibung

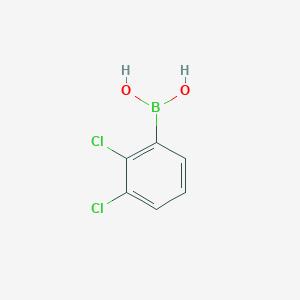

2,3-Dichlorophenylboronic acid (CAS: 151169-74-3) is an organoboron compound with the molecular formula C₆H₅BCl₂O₂ and a molecular weight of 190.82 g/mol. It exists as a very pale yellow crystalline solid with a melting point of 125°C . Structurally, it features a boronic acid (-B(OH)₂) group attached to a benzene ring substituted with chlorine atoms at the 2- and 3-positions. This substitution pattern confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

The compound is commercially available (e.g., TCI America, Optima Chem) and is utilized in the synthesis of anticancer agents, enzyme inhibitors, and heterocyclic scaffolds . Its reactivity is influenced by the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the boron atom, facilitating transmetalation in catalytic cycles .

Eigenschaften

IUPAC Name |

(2,3-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIKXPOMOYDGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370431 | |

| Record name | 2,3-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-74-3 | |

| Record name | (2,3-Dichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151169-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenylboronic acid typically involves the reaction of 2,3-dichlorobromobenzene with an organolithium reagent, such as n-butyllithium, followed by treatment with trimethyl borate. The reaction is carried out under an inert atmosphere at low temperatures (around -78°C) to prevent side reactions. The mixture is then allowed to warm to room temperature and hydrolyzed with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

Bases: such as potassium carbonate or sodium hydroxide.

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation reactions.

Substituted phenylboronic acids: from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Role in Cross-Coupling Reactions:

2,3-Dichlorophenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is critical for synthesizing complex organic molecules, particularly those used in pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Boronic Acid | Yield (%) | Reaction Type |

|---|---|---|

| This compound | 85-95 | Suzuki-Miyaura Coupling |

| 4-Chlorophenylboronic acid | 80-90 | Suzuki-Miyaura Coupling |

| 3-Bromophenylboronic acid | 70-80 | Negishi Coupling |

Medicinal Chemistry

Drug Discovery and Development:

In medicinal chemistry, this compound is instrumental in designing enzyme inhibitors, particularly for targets related to cancer therapy. It has been shown to interact effectively with various biological pathways, leading to the development of new therapeutic agents .

Case Study: Inhibition of Enzymatic Activity

A study demonstrated that derivatives of boronic acids, including this compound, exhibit significant inhibition of certain proteases involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications to the boronic acid moiety can enhance binding affinity and selectivity towards target enzymes .

Material Science

Development of Advanced Materials:

This compound is also used in the preparation of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Table 2: Properties of Boron-Containing Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Boron-Nitrogen Polymer | >300 | 50-70 |

| Boron-Oxygen Polymer | >250 | 40-60 |

| Boron-Carbide Composite | >350 | 80-100 |

Bioconjugation

Targeted Drug Delivery Systems:

this compound plays a crucial role in bioconjugation processes. It enables researchers to attach biomolecules to surfaces or other molecules effectively. This application is vital for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Case Study: Bioconjugate Formation

Research has shown that conjugating antibodies with boronic acids can significantly enhance the targeting ability of therapeutic agents towards cancer cells. The boronic acid moiety facilitates the formation of stable complexes with diol-containing biomolecules, improving the specificity and retention time of the drugs in biological systems .

Wirkmechanismus

The mechanism by which 2,3-Dichlorophenylboronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. This mechanism is crucial for the formation of carbon-carbon bonds in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Isomers with ortho-chlorine substituents (e.g., 2,3- and 2,6-) exhibit lower melting points due to reduced symmetry and weaker crystal lattice interactions.

- Para-substituted isomers (e.g., 3,5-dichloro) have higher melting points, attributed to enhanced intermolecular hydrogen bonding .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

The O-H stretching vibrations in boronic acids are sensitive to substituent effects:

| Compound | O-H Stretching Frequency (cm⁻¹) |

|---|---|

| This compound | Not explicitly reported |

| 3,4-Dichlorophenylboronic acid | 3465, 3425 |

| 2,4-Dimethoxyphenylboronic acid | 3480, 3339 |

| 3,5-Difluorophenylboronic acid | No detectable O-H band |

Insights :

Suzuki-Miyaura Cross-Coupling

The position of chlorine substituents significantly impacts reactivity:

| Compound | Reaction Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| This compound | 64% (5g synthesis) | Not applicable |

| 3,5-Dichlorophenylboronic acid | 98% (2m synthesis) | 98:2 |

| 4-Chlorophenylboronic acid | Moderate | 85:15 |

Trends :

Material Science

- 2,4-Dichlorophenylboronic acid : Explored in glucose-fructose complexation for biofuel production, demonstrating higher selectivity compared to 2,3- and 3,4-isomers .

Biologische Aktivität

2,3-Dichlorophenylboronic acid (2,3-DCPBA) is an organoboron compound with the chemical formula C₆H₄BCl₂O₂. It has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of 2,3-DCPBA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₆H₄BCl₂O₂

- Molecular Weight : 190.82 g/mol

- Melting Point : 242-244 °C

- Appearance : White to cream powder or crystals

2,3-DCPBA exhibits various biological activities primarily through its interactions with enzymes and biomolecules:

- Enzyme Inhibition : Research indicates that 2,3-DCPBA can inhibit several enzymes, including proteases and hormone-sensitive lipase (HSL). This inhibition can modulate lipid metabolism and has implications for treating metabolic disorders such as insulin resistance and dyslipidemia .

- Cancer Therapeutics : The compound has been studied for its potential use in targeted cancer therapies, particularly as a boron carrier in Boron Neutron Capture Therapy (BNCT). Its selective binding to tumor biomolecules enhances the efficacy of this treatment modality.

- Antibacterial Activity : Certain boronic acids, including 2,3-DCPBA, have demonstrated antibacterial properties by inhibiting beta-lactamases, thus enhancing the effectiveness of beta-lactam antibiotics .

Case Studies

- Inhibition of Hormone-Sensitive Lipase :

-

Targeted Cancer Therapy :

- In a preclinical study, 2,3-DCPBA was evaluated as a boron carrier for BNCT. The study demonstrated that the compound could selectively accumulate in tumor tissues, enhancing the therapeutic index of neutron capture therapy against cancer cells.

- Antiviral Applications :

Comparative Analysis with Similar Compounds

The unique substitution pattern of chlorine atoms in 2,3-DCPBA enhances its reactivity compared to structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chlorophenylboronic Acid | C₆H₅BClO₂ | Contains one chlorine atom; simpler structure |

| 4-Chlorophenylboronic Acid | C₆H₅BClO₂ | Chlorine at para position; different reactivity |

| 2,5-Dichlorophenylboronic Acid | C₆H₄BCl₂O₂ | Chlorine at different positions; varied synthesis routes |

| 3-Chloro-4-methylphenylboronic Acid | C₇H₈BClO₂ | Contains a methyl group; distinct steric effects |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2,3-dichlorophenylboronic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. For Suzuki coupling, aryl halides (e.g., 2,3-dichlorobromobenzene) are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Key optimization parameters include:

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- Elemental Analysis : Verify B and Cl content via ICP-MS or combustion analysis .

Q. Q3. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a key intermediate in synthesizing:

- Heterocyclic scaffolds : E.g., pyridin-2-amine derivatives for kinase inhibitors (e.g., MSK1 inhibitors in asthma models) .

- Triazole-based therapeutics : Used in Notum enzyme inhibitors for Wnt signaling modulation .

Its electron-withdrawing Cl groups enhance electrophilicity, facilitating cross-coupling reactions .

Advanced Research Questions

Q. Q4. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Hindrance : The 2,3-dichloro substitution creates steric bulk, reducing reaction rates in crowded catalytic systems. Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Electronic Effects : The electron-withdrawing Cl groups lower the boron atom’s Lewis acidity, slowing transmetalation. Mitigate this by increasing base strength (e.g., Cs₂CO₃) or using microwave-assisted heating .

- DFT Studies : Computational models (B3LYP/6-311++G**) reveal charge distribution and transition states, aiding mechanistic predictions .

Q. Q5. What strategies improve the stability of this compound under ambient conditions?

Q. Q6. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Data Validation : Cross-check with high-quality sources (e.g., Sigma-Aldrich: 280–285°C vs. Kanto Reagents: 242–244°C ).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetone) to isolate polymorphs .

Q. Q7. What role does this compound play in structure-activity relationship (SAR) studies?

- Bioisosteric Replacement : Substitute with 3,4-dichloro or 2,4-dichloro analogs to probe steric/electronic effects on target binding .

- Pharmacophore Mapping : Use its boronic acid group to coordinate catalytic residues (e.g., serine hydrolases) in enzyme inhibitors .

Methodological Considerations

Q. Q8. How to troubleshoot low yields in Suzuki couplings involving this compound?

Q. Q9. What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.